
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a formyl group, and a carboxylate ester group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate typically involves the fluorination of a cyclohexane derivative followed by formylation and esterification reactions. One common method includes the following steps:
Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Formylation: The fluorinated cyclohexane is then subjected to formylation using a formylating agent like formic acid or formic anhydride.
Esterification: The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4-Difluoro-1-carboxycyclohexane-1-carboxylate.
Reduction: 4,4-Difluoro-1-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
相似化合物的比较
Similar Compounds
Methyl 4,4-difluoro-1-methylcyclohexane-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4,4-difluorocyclohexane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H12F2O3 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3 |
InChI 键 |
CWWSIMBGINQUIC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCC(CC1)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


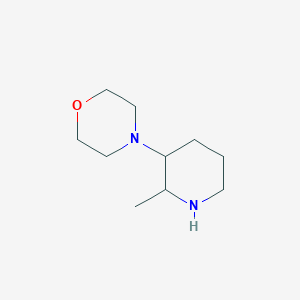

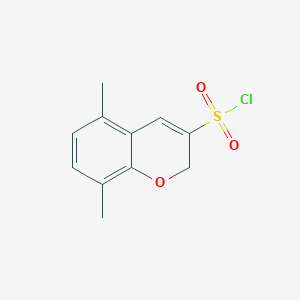
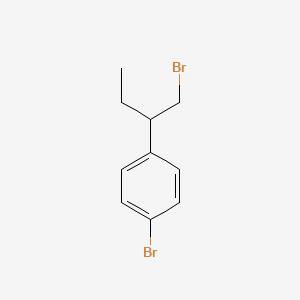

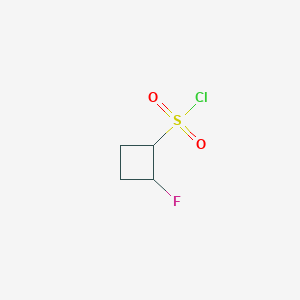
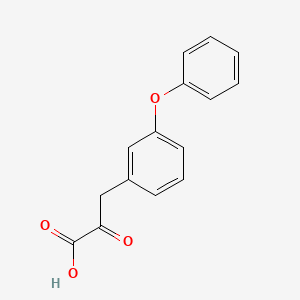
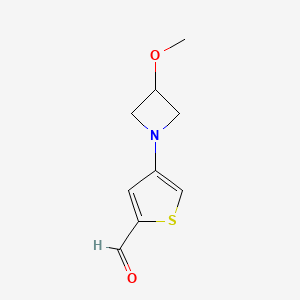
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

